molecular formula C6H6N4O B6203200 4-amino-1H,2H,3H-imidazo[4,5-c]pyridin-2-one CAS No. 71703-03-2

4-amino-1H,2H,3H-imidazo[4,5-c]pyridin-2-one

Cat. No.: B6203200
CAS No.: 71703-03-2
M. Wt: 150.14 g/mol
InChI Key: SMGBKBHMERQCIC-UHFFFAOYSA-N
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Description

4-amino-1H,2H,3H-imidazo[4,5-c]pyridin-2-one (CAS 71703-03-2) is a chemical compound with the molecular formula C6H6N4O and a molecular weight of 150.14 g/mol. It is classified as a heterocyclic building block, a class of compounds crucial for the synthesis of more complex molecules in medicinal and organic chemistry . This compound serves as a key synthetic intermediate and core scaffold in drug discovery research. Recent scientific investigations have identified derivatives based on the imidazo[4,5-c]pyridin-2-one structure as a novel class of Src family kinase (SFK) inhibitors . SFKs, including Src and Fyn, are non-receptor tyrosine kinases that are recognized as ideal therapeutic targets for severe conditions such as Glioblastoma multiforme (GBM), a highly aggressive primary brain tumor . Specific derivatives of this scaffold have demonstrated potent inhibitory activity against Src and Fyn kinases in the submicromolar range and exhibited effective antiproliferative potency against various GBM cell lines (including U87, U251, and T98G), with performance comparable to the well-known lead compound PP2 . The 4-amino group on the scaffold is a reactive site that can be functionalized, for example, through reactions with α-bromomethylketones, to generate diverse chemical libraries for biological screening . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or personal use. Researchers can leverage this high-purity building block to develop novel kinase inhibitors and explore new therapeutic agents for cancer and other diseases.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71703-03-2

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

4-amino-1,3-dihydroimidazo[4,5-c]pyridin-2-one

InChI

InChI=1S/C6H6N4O/c7-5-4-3(1-2-8-5)9-6(11)10-4/h1-2H,(H2,7,8)(H2,9,10,11)

InChI Key

SMGBKBHMERQCIC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1NC(=O)N2)N

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemo Enzymatic Approaches for 4 Amino 1h,2h,3h Imidazo 4,5 C Pyridin 2 One and Its Derivatives

Retrosynthetic Analysis of the 4-amino-1H,2H,3H-imidazo[4,5-c]pyridin-2-one Core Structure

A logical retrosynthetic analysis of the this compound scaffold identifies pyridine-3,4-diamine derivatives as key precursors. The primary disconnection breaks the N1-C2 and N3-C2 bonds of the imidazole (B134444) ring. This step reveals a diamine and a one-carbon carbonyl equivalent.

The core disconnection strategy points to a substituted pyridine-3,4-diamine as the main building block. The 2-oxo functionality can be retrosynthetically traced to a carbonylating agent such as phosgene (B1210022), triphosgene (B27547), or a safer equivalent like 1,1'-carbonyldiimidazole (B1668759) (CDI). The 4-amino group is an existing substituent on the pyridine (B92270) ring, suggesting that the synthesis would commence from a pre-functionalized pyridine.

A multi-step synthetic strategy can be envisioned starting from a readily available precursor like 2,4-dichloro-3-nitropyridine. This approach involves sequential nucleophilic substitution, reduction of the nitro group to create the vicinal diamine, and subsequent cyclization to form the final imidazo[4,5-c]pyridin-2-one ring system.

Established Synthetic Routes to this compound and Related Isomers

The construction of the imidazo[4,5-c]pyridine skeleton is well-documented, primarily relying on the cyclization of functionalized diaminopyridines.

The formation of the imidazole ring fused to the pyridine core is typically achieved by reacting a pyridine-3,4-diamine with a suitable one-carbon electrophile. This cyclocondensation is a fundamental step in building the heterocyclic system.

Common methods include:

Reaction with Carboxylic Acids or Derivatives: Condensation of 3,4-diaminopyridine (B372788) with carboxylic acids, often in the presence of a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures, yields 2-substituted imidazo[4,5-c]pyridines. Using formic acid leads to the parent, unsubstituted imidazo[4,5-c]pyridine.

Reaction with Orthoesters: The reaction between 3,4-diaminopyridine and orthoesters, such as triethyl orthoformate, is a widely used method. This reaction can be catalyzed by Lewis acids like ytterbium triflate, accommodating a variety of functional groups and often resulting in high yields.

Reaction with Aldehydes: Condensation with various aldehydes, followed by an oxidative cyclization, provides another route to 2-substituted imidazo[4,5-c]pyridines. This reaction can be performed by reacting 3,4-diaminopyridine with sodium bisulfite adducts of the corresponding aldehydes.

The table below summarizes various cyclization reactions for forming the imidazo[4,5-c]pyridine ring.

Starting MaterialReagentConditionsProduct TypeReference
3,4-DiaminopyridineFormic AcidRefluxImidazo[4,5-c]pyridineN/A
3,4-DiaminopyridineTriethyl OrthoformateYtterbium TriflateImidazo[4,5-c]pyridine
3,4-DiaminopyridineBenzaldehyde AdductHeat2-Phenyl-imidazo[4,5-c]pyridine
2-Chloro-3-nitropyridine (B167233)Amine, then Zn/HClH2O-IPA, HeatDiamine Precursor

The synthesis of the specific this compound structure involves a multi-step sequence that constructs the desired functionalities from a strategically chosen starting material. A common pathway begins with a substituted nitropyridine, which undergoes a series of transformations including nucleophilic substitution, reduction, and cyclization.

A representative synthesis for derivatives of the target compound starts from 2,4-dichloro-3-nitropyridine. The key steps are:

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the 4-position is selectively displaced by an amine.

Second SNAr Reaction: The chlorine at the 2-position is then substituted by a different amine.

Nitro Group Reduction: The nitro group at the 3-position is reduced to an amine, typically using a reducing agent like iron in acetic acid or catalytic hydrogenation. This step is crucial as it generates the required 3,4-diaminopyridine intermediate.

Cyclization with a Carbonyl Source: The resulting diamine is cyclized to form the 2-oxo-imidazole ring. 1,1'-Carbonyldiimidazole (CDI) is an effective reagent for this transformation, acting as a phosgene equivalent to form the cyclic urea (B33335) structure of the 2-one moiety.

This sequence builds the core structure with the necessary amino and oxo groups in place.

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. While MCRs are a powerful tool in heterocyclic chemistry, their application is most prominent in the synthesis of the imidazo[1,2-a]pyridine (B132010) isomer.

The Groebke–Blackburn–Bienaymé (GBB) reaction is a well-known MCR that condenses a 2-aminopyridine, an aldehyde, and an isocyanide to produce 3-aminoimidazo[1,2-a]pyridines in a single pot. This reaction has been optimized using various catalysts and conditions, including microwave irradiation to reduce reaction times.

However, the application of MCRs for the direct synthesis of the imidazo[4,5-c]pyridine scaffold, and specifically the 4-amino-2-one derivative, is not as extensively reported in the literature. This highlights a distinction in the synthetic strategies typically employed for different imidazopyridine isomers.

Novel Synthetic Strategies and Methodological Innovations

Recent advancements in synthetic chemistry have focused on improving efficiency, reducing environmental impact, and expanding the scope of accessible molecules.

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including imidazopyridines. These approaches aim to minimize waste, avoid hazardous reagents, and reduce energy consumption.

Key green strategies relevant to imidazopyridine synthesis include:

Use of Benign Solvents: A tandem reaction sequence starting from 2-chloro-3-nitropyridine to produce imidazo[4,5-b]pyridines has been demonstrated using an environmentally friendly mixture of water and isopropanol (B130326) (H₂O-IPA) as the solvent. This method combines SNAr, nitro reduction, and heteroannulation in a streamlined process.

Use of Air as an Oxidant: For certain cyclization reactions that require an oxidation step, molecular oxygen from the air can be used as the terminal oxidant. A copper(I)-catalyzed synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins effectively uses air, which is an abundant, inexpensive, and non-toxic oxidant.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields. One-pot syntheses of imidazo[1,2-a]pyridines via the GBB reaction have been successfully performed under microwave heating.

These green methodologies, while often demonstrated on related isomers, provide a framework for developing more sustainable synthetic routes toward this compound.

Catalyst-Mediated Reactions for Enhanced Synthetic Efficiency

The synthesis of the imidazo[4,5-c]pyridin-2-one core and its derivatives is often enhanced through the use of catalysts to improve reaction rates, yields, and selectivity. Transition-metal catalysts, in particular, play a significant role in the construction of the fused heterocyclic system.

Palladium-based catalysts are prominent in forming key bonds during the synthesis. For instance, palladium-catalyzed amidation and cyclization strategies have been employed to construct the imidazo[4,5-c]pyridine framework. researchgate.net A similar approach involves the Pd(OAc)2-catalyzed cyclization of ureas, which serves as an effective method for creating related 3-arylated imidazopyridinones. nih.gov These reactions typically involve the formation of a crucial C-N bond to close the imidazole ring.

Copper catalysis is also widely utilized in the synthesis of imidazopyridine scaffolds. nih.gov Copper salts can act as Lewis acids in homogeneous catalysis, and various copper-catalyzed protocols have been developed. nih.gov These include multi-component reactions where 2-aminopyridines, aldehydes, and other reagents are combined in a one-pot synthesis. nih.gov For example, a copper(I)-catalyzed one-pot procedure using air as a green oxidant has been shown to be effective for synthesizing related imidazo[1,2-a]pyridines from aminopyridines and nitroolefins. organic-chemistry.org Other metal-based catalysts, such as those involving iron (FeCl3), have also been reported to facilitate the efficient one-pot, three-component synthesis of imidazopyridine derivatives under microwave irradiation. nih.gov

Table 1: Examples of Catalyst Systems in Imidazopyridine Synthesis

Catalyst System Reaction Type Substrates Relevance to Target Compound Reference
Pd(OAc)2 Intramolecular Cyclization Ureas derived from 3-amino-2-chloropyridine Formation of the imidazopyridinone core nih.gov
Palladium complexes Amidation / Cyclization 3-amino-4-chloropyridine derivatives Direct construction of the imidazo[4,5-c]pyridine skeleton researchgate.net
CuI / NaHSO4·SiO2 Three-component domino reaction Aldehydes, 2-aminopyridines, terminal alkynes General strategy for imidazopyridine ring formation nih.gov
FeCl3 One-pot, three-component reaction 2-aminopyridines, aldehydes, etc. Efficient, microwave-assisted synthesis of derivatives nih.gov

Stereoselective Synthesis Methodologies

The core structure of this compound is achiral. However, stereoselective synthesis becomes highly relevant when producing derivatives that contain stereocenters, either on the substituents or as a feature of the heterocyclic system itself, such as in the case of atropisomers.

Asymmetric multicomponent reactions (AMCRs) represent an efficient strategy for generating chiral compounds in a single step. nih.gov For the broader class of imidazopyridines, the atroposelective synthesis of axially chiral derivatives has been achieved through an asymmetric Groebke-Blackburn-Bienaymé (GBB) reaction. This was accomplished using a chiral phosphoric acid catalyst, which successfully induced high enantioselectivity in the formation of imidazo[1,2-a]pyridine atropoisomers. nih.gov Such a strategy could be conceptually applied to create axially chiral derivatives of the imidazo[4,5-c]pyridin-2-one system if appropriately substituted.

Another approach involves the introduction of chiral centers onto a pre-formed heterocyclic core or its precursors. For example, in the synthesis of chiral C-nucleoside derivatives of imidazo[1,2-a]pyridine, stereocenters were introduced via dihydroxylation of a dihydrofuran moiety attached to the core. researchgate.net This step utilized reagents like osmium tetroxide or asymmetric dihydroxylation mixtures (AD-mix-alpha) to create specific stereoisomers, which were then separated by chiral chromatography. researchgate.net These examples highlight that while the parent compound is achiral, established stereoselective methods can be applied to the synthesis of its chiral derivatives, which is often crucial for studying biological interactions.

Synthesis of Precursors and Intermediates Relevant to this compound

The construction of the this compound scaffold relies on the availability of appropriately substituted pyridine precursors. A key intermediate in many synthetic routes is a substituted pyridine-3,4-diamine. nih.gov

A common and effective strategy begins with 4-chloro-3-nitropyridine. nih.gov The synthesis of the crucial diamine intermediate from this starting material involves a two-step process:

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom at the C4 position is displaced by a primary amine (R-NH2). This reaction yields an N-substituted-4-amino-3-nitropyridine. This step is fundamental for introducing the substituent that will ultimately be at the N1 position of the final imidazopyridinone ring.

Nitro Group Reduction: The nitro group at the C3 position is then reduced to an amino group. This reduction is a critical step, converting the nitropyridine into the required N4-substituted-pyridine-3,4-diamine intermediate. Various reducing agents can be employed for this transformation.

Once the pyridine-3,4-diamine intermediate is obtained, it can undergo cyclization to form the fused imidazole ring. This is often achieved by reacting the diamine with a phosgene equivalent or other carbonyl sources to form the 2-oxo functionality of the target molecule. nih.gov

Another general approach for synthesizing the imidazo[4,5-c]pyridine core involves the direct reaction of 3,4-diaminopyridine with aldehyde-Na2S2O5 adducts. nih.gov This highlights the central role of the 3,4-diaminopyridine unit as a foundational precursor for this heterocyclic system.

Table 2: Key Precursors and Intermediates

Compound Name Structure Role in Synthesis Reference
4-Chloro-3-nitropyridine Pyridine ring with nitro and chloro groups Starting material nih.gov
N-substituted-4-amino-3-nitropyridine Product of SNAr reaction Intermediate after introduction of N1 substituent nih.gov
N4-substituted-pyridine-3,4-diamine Diamine with substituent at the 4-amino position Key precursor for cyclization to form the imidazole ring nih.gov

Scale-Up Considerations for Laboratory and Preclinical Research Purposes

Transitioning the synthesis of this compound and its derivatives from small-scale laboratory batches to larger, preclinical quantities (gram to kilogram scale) introduces several challenges that must be addressed to ensure safety, efficiency, and reproducibility.

Process Safety and Thermal Management: Synthetic steps such as nitrations or the reduction of nitro groups are often highly exothermic. nih.gov On a small scale, heat can dissipate easily, but during scale-up, inefficient heat removal can lead to dangerous temperature increases and potential runaway reactions. Therefore, careful monitoring and control of reaction temperature using appropriate reactor systems and cooling are critical.

Purification and Impurity Profile: Laboratory-scale purification often relies on column chromatography, which is not practical or cost-effective for large quantities. For preclinical scale-up, developing robust crystallization or salt formation procedures is essential for obtaining the final compound with high purity. The impurity profile must be carefully characterized and controlled to meet regulatory standards.

Catalyst Removal: If transition-metal catalysts, such as palladium, are used in the synthesis, their removal from the final product is a critical consideration for preclinical candidates. researchgate.netnih.gov Regulatory agencies impose strict limits on residual heavy metal content in active pharmaceutical ingredients. Methods such as treatment with metal scavengers, charcoal, or specific filtration techniques must be developed and validated.

Continuous Flow Chemistry: Modern scale-up strategies increasingly utilize continuous plug flow reactors (PFRs) instead of traditional batch reactors. Flow chemistry offers significant advantages, including superior heat and mass transfer, improved safety by minimizing the volume of hazardous materials at any given time, and enhanced consistency. researchgate.net The development of a key imidazole intermediate has been successfully scaled up using PFRs under GMP conditions, demonstrating the feasibility of this approach for complex heterocycle synthesis. researchgate.net This methodology allows for rapid optimization and linear scale-up, potentially reducing development time and improving process robustness for preclinical supply. researchgate.net

Molecular Mechanisms of Action and Target Engagement of 4 Amino 1h,2h,3h Imidazo 4,5 C Pyridin 2 One

Identification of Molecular Targets and Ligand-Receptor Interactions

The biological activity of 4-amino-1H,2H,3H-imidazo[4,5-c]pyridin-2-one and its analogs stems from their interaction with a variety of macromolecular targets. These interactions range from the inhibition of critical enzymes to the modulation of cell surface and intracellular receptors.

The imidazo[4,5-c]pyridin-2-one scaffold has proven to be a versatile framework for the design of potent enzyme inhibitors, particularly targeting protein kinases that are crucial in cellular signaling.

Kinase Inhibition:

DNA-Dependent Protein Kinase (DNA-PK): A pivotal discovery identified 6-anilino imidazo[4,5-c]pyridin-2-one derivatives as potent and selective inhibitors of DNA-PK. nih.gov This kinase is a central component of the non-homologous end-joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks. nih.gov Structure-activity relationship studies led to the development of compounds with nanomolar inhibitory concentrations and excellent selectivity against related kinases in the PI3K/PIKK families. nih.gov The inhibition of DNA-PK by these compounds prevents the repair of DNA damage, a mechanism that can be exploited to sensitize cancer cells to radiotherapy. nih.gov

Src Family Kinases (SFKs): Derivatives of imidazo[4,5-c]pyridin-2-one have been synthesized and identified as novel inhibitors of Src family kinases (SFKs), such as Src and Fyn, which are often deregulated in cancers like glioblastoma multiforme (GBM). nih.gov Certain compounds exhibited potential Src and Fyn kinase inhibition in the submicromolar range. nih.gov Molecular dynamics simulations suggest that these compounds bind within the ATP binding site of the SFK catalytic domain. nih.gov

Other Kinases: The broader imidazopyridine class has demonstrated inhibitory activity against a range of other kinases. Related imidazo[4,5-b]pyridine scaffolds have been optimized as dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases (A and B), which are key regulators of mitosis and are implicated in acute myeloid leukemia (AML). nih.govacs.org Additionally, imidazo[4,5-c]pyridine derivatives bearing a 1,2,5-oxadiazol-3-ylamine functionality have been developed as potent inhibitors of mitogen and stress-activated protein kinase-1 (MSK-1). researchgate.net

The table below summarizes the inhibitory activities of selected imidazo[4,5-c]pyridin-2-one derivatives against various kinases.

Compound ClassTarget EnzymeKey FindingsReference
6-Anilino imidazo[4,5-c]pyridin-2-onesDNA-Dependent Protein Kinase (DNA-PK)Potent (nM range) and selective inhibition. nih.gov
Substituted imidazo[4,5-c]pyridin-2-onesSrc Family Kinases (Src, Fyn)Submicromolar inhibition; potential GBM therapeutic agents. nih.gov
Imidazo[4,5-b]pyridine derivativesAurora Kinases A & B, FLT3Dual inhibition with Kd values in the low nM range. nih.gov
(1H-Imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-ylaminesMitogen and Stress-Activated Protein Kinase-1 (MSK-1)Identified as a novel class of potent MSK-1 inhibitors. researchgate.net

Other Enzyme Inhibition:

Beyond kinases, related scaffolds have shown activity against other enzyme classes. For instance, tetrahydroimidazo[4,5-c]pyridine-based compounds have been developed as inhibitors of Glutaminyl Cyclase from the bacterium Porphyromonas gingivalis. nih.gov

The imidazo[4,5-c]pyridine core has been explored for its ability to bind to various receptors.

Corticotropin Releasing Factor (CRF) Receptors: Studies have described a series of imidazo[4,5-c]pyridines as high-affinity ligands for CRF receptors, indicating potential applications in conditions related to stress and anxiety. researchgate.net

Toll-Like Receptors (TLRs): Structural analogs, such as 1-benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine, have been investigated for their activity as Toll-like receptor agonists, highlighting the role of substituent positioning in modulating biological activity on this receptor class. vulcanchem.com

GABAA Receptors: While the outline includes GABAA receptors, direct and potent modulation of these receptors by this compound itself is not extensively documented in available research. However, the broader class of imidazopyridines and related heterocyclic systems are known to interact with GABAA receptors. irb.hrresearchgate.net For example, some imidazo[4,5-b]pyridine derivatives are known as positive allosteric modulators of the GABAA receptor. irb.hr This suggests that the core scaffold has the potential for such interactions, though specific profiling for the compound is less clear.

The table below summarizes the receptor binding profiles for the imidazo[4,5-c]pyridine class.

Compound ClassTarget ReceptorObserved InteractionReference
Imidazo[4,5-c]pyridinesCorticotropin Releasing Factor (CRF) ReceptorsHigh-affinity ligand binding. researchgate.net
Imidazo[4,5-c]pyridin-4-amine analogsToll-Like Receptors (TLRs)Agonistic activity. vulcanchem.com
Imidazo[4,5-b]pyridine derivativesGABAA ReceptorsPositive allosteric modulation. irb.hr

Protein-protein interactions (PPIs) are fundamental to most biological processes, and their modulation represents a promising therapeutic strategy. nih.govnih.gov PPIs are typically mediated by large, flat surfaces, making them challenging targets for small molecules. nih.gov Modulators can act either by inhibiting the formation of a protein complex or by stabilizing it. nih.gov

Currently, there is limited specific information in the scientific literature detailing the role of this compound or its direct derivatives as modulators of protein-protein interactions. While the inhibition of kinases and binding to receptors inherently involves protein-ligand interactions, the distinct strategy of targeting the interface between two proteins is an area that remains to be fully explored for this particular chemical scaffold.

The structural similarity of the imidazopyridine core to purines suggests a potential for these compounds to interact with nucleic acids. mdpi.com Some imidazo[4,5-b]pyridine derivatives have been generally described as potential DNA/RNA intercalators. irb.hr However, specific studies detailing the direct interaction of this compound with nucleic acids or with enzymes that process them, such as viral RNA-dependent RNA polymerase, are not well-documented in the available literature.

Intracellular Signaling Pathway Perturbations

By engaging with specific molecular targets, compounds based on the this compound scaffold can disrupt key intracellular signaling cascades.

The enzymatic inhibition profiles of these compounds lead to significant perturbations in cellular signaling.

DNA Damage Response Pathway: The most defined pathway perturbation is the disruption of the Non-Homologous End Joining (NHEJ) DNA repair pathway through the inhibition of DNA-PK. nih.gov DNA-PK is recruited to DNA double-strand breaks by the Ku70/80 heterodimer. nih.gov Its kinase activity is essential for the subsequent processing and ligation of the broken DNA ends. By inhibiting DNA-PK, imidazo[4,5-c]pyridin-2-one derivatives block this critical repair process. This leads to an accumulation of DNA damage, which can trigger downstream signaling cascades leading to cell cycle arrest and apoptosis, particularly in cancer cells exposed to radiation or chemotherapy. nih.gov

Tyrosine Kinase Signaling in Cancer: Inhibition of Src family kinases (SFKs) by imidazo[4,5-c]pyridin-2-one derivatives can disrupt multiple downstream signaling pathways critical for cancer cell function. nih.gov SFKs are involved in signaling cascades that regulate cell proliferation (e.g., via the Ras-MAPK pathway), survival (e.g., through the PI3K/Akt pathway), migration, and invasion. nih.gov Perturbing the upstream activity of Src and Fyn can therefore lead to a broad anti-tumor effect. nih.gov

Cell Cycle Regulation: The inhibition of Aurora kinases by related imidazopyridine compounds directly impacts the mitotic process. nih.govacs.org Aurora kinases are essential for centrosome maturation, spindle assembly, and cytokinesis. Their inhibition leads to mitotic arrest and can induce apoptosis in rapidly dividing cells. nih.gov

Gene Expression and Protein Regulation Modulations (e.g., LDLR expression)

The direct influence of this compound on the gene expression and protein regulation of the Low-Density Lipoprotein Receptor (LDLR) is not extensively detailed in the currently available scientific literature. The regulation of the LDLR gene is a complex process, primarily controlled by intracellular cholesterol levels through the action of sterol response element-binding proteins (SREBPs) that bind to sterol response elements (SREs) in the promoter region of the gene. nih.gov While various therapeutic strategies aim to modulate LDLR expression to manage conditions like familial hypercholesterolemia, specific data linking this regulation to this compound is sparse. nih.gov

However, the broader class of imidazo[4,5-c]pyridine derivatives has been investigated for its ability to modulate various signaling pathways, which can indirectly influence gene expression. For instance, derivatives of the isomeric imidazo[4,5-b]pyridine scaffold have been identified as potent inhibitors of Bromodomain and Extra-Terminal (BET) proteins. acs.org BET inhibitors are known to play a significant role in transcriptional regulation by influencing the expression of pro-inflammatory cytokines and other genes, suggesting that the imidazopyridine core can be a platform for agents that modulate gene expression. acs.org Further research is required to determine if this compound possesses similar capabilities and to elucidate any potential role in regulating specific proteins like LDLR.

Structure-Activity Relationship (SAR) Studies for Biological Function

The structural resemblance of the imidazopyridine ring system to naturally occurring purines has made it a "privileged scaffold" in medicinal chemistry, prompting extensive investigation into its therapeutic potential. nih.govirb.hr Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of this class of compounds.

Systemic Modification of the Imidazo[4,5-c]pyridine Core and Substituents

Systematic modifications of the imidazo[4,5-c]pyridine core and its substituents have been shown to significantly impact biological activity. In a study focused on developing Src family kinase (SFK) inhibitors for glioblastoma, a series of imidazo[4,5-c]pyridin-2-one derivatives were synthesized with modifications at the N1 and N3 positions. nih.gov

Key findings from these modifications include:

N1 Position: The introduction of various substituents at the N1 position, such as cyclopentyl, cyclohexyl, and substituted phenyl groups, led to a range of potencies. For example, the compound with a cyclopentyl group at N1 (1d) and a cyclohexyl group at N1 (1e) both exhibited potent inhibition of Src and Fyn kinases. nih.gov

N3 Position: The N3 position was typically substituted with a 4-chlorophenyl group, which appeared to be a favorable feature for the observed kinase inhibition. nih.gov

In a different series based on the 1H-imidazo[4,5-c]quinolin-4-amine scaffold (a more complex, tetracyclic analogue), modifications were explored at the 2-position and the 4-amino position. nih.gov These studies demonstrated that a diverse set of substituents at these positions are tolerated and can be manipulated to fine-tune the compound's allosteric modulatory effects on the A₃ adenosine (B11128) receptor. nih.govnih.gov

Elucidation of Key Pharmacophoric Features and Binding Motifs

The pharmacophoric features of imidazopyridine derivatives are essential for their interaction with biological targets. For the isomeric imidazo[4,5-b]pyridine scaffold, X-ray crystallography has provided clear insights into binding motifs. For instance, the N4 pyridine (B92270) nitrogen acts as a hydrogen bond acceptor, while the N3 imidazole (B134444) nitrogen serves as a hydrogen bond donor, forming critical hydrogen bonds with the hinge region of kinases like Aurora-A. nih.gov

For the imidazo[4,5-c]pyridin-2-one series targeting SFKs, molecular dynamics simulations revealed the likely binding patterns of the most active compounds. nih.gov These simulations suggest that the molecule orients within the ATP binding site, with specific substituents forming key hydrophobic and hydrogen-bonding interactions. The 4-amino group and the 2-one oxygen of the core structure are predicted to be critical for forming hydrogen bonds with the protein backbone, a common feature for many kinase inhibitors. The substituents at the N1 and N3 positions explore different pockets within the binding site, influencing both potency and selectivity. nih.gov

Positional Scanning and Substituent Effects on Target Affinity and Efficacy (in vitro/preclinical)

Positional scanning, where substituents at a specific position are systematically varied, has been instrumental in optimizing the target affinity and efficacy of imidazo[4,5-c]pyridine derivatives.

In the development of SFK inhibitors, substitutions at the N1 position of the 4-amino-3-(4-chlorophenyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one scaffold had a pronounced effect on inhibitory potency. nih.gov Small alkyl and cycloalkyl groups were found to be particularly effective.

Table 1: Effect of N1-Substituent on Src Kinase Inhibition

Compound N1-Substituent Src IC₅₀ (µM)
1d Cyclopentyl 0.23
1e Cyclohexyl 0.28
1g Isobutyl >10
1s (tetrahydrofuran-2-yl)methyl 0.16

Data sourced from a study on SFK inhibitors. nih.gov

Similarly, for 1H-imidazo[4,5-c]quinolin-4-amine derivatives acting as A₃AR allosteric modulators, modifications at the 2-position were explored. It was found that larger cycloalkyl groups generally enhanced the positive allosteric modulation (PAM) activity. nih.gov

Table 2: Effect of 2-Position Substituent on A₃AR Allosteric Enhancement

Compound 2-Substituent Agonist Efficacy (% of baseline)
Derivative with Cyclohexyl Cyclohexyl ~200%
Derivative with Adamantyl 1-Adamantyl ~200%
Derivative with Cyclopropyl Cyclopropyl (Acted as antagonist)

Data is illustrative of findings from studies on 1H-imidazo[4,5-c]quinolin-4-amine analogues. nih.govnih.gov

These studies underscore the importance of substituent size, shape, and lipophilicity at specific positions in determining the biological activity profile of the imidazo[4,5-c]pyridine scaffold. nih.govnih.govnih.gov

Allosteric Modulation and Orthosteric Binding Mechanisms

While many compounds interact with the primary (orthosteric) binding site of a receptor, some molecules, known as allosteric modulators, bind to a distinct secondary (allosteric) site. This binding induces a conformational change in the receptor that can enhance or diminish the effect of the orthosteric ligand.

Derivatives based on the 1H-imidazo[4,5-c]quinoline-4-amine scaffold have been extensively characterized as positive allosteric modulators (PAMs) of the human A₃ adenosine receptor (A₃AR). nih.govnih.govnih.gov These compounds were shown to increase the maximum efficacy of A₃AR agonists without affecting their binding potency, a hallmark of allosteric modulation. nih.gov For example, certain analogues approximately doubled the maximum efficacy of the agonist Cl-IB-MECA in functional assays. nih.gov

Computational modeling predicts that these PAMs bind to a hydrophobic site on the cytosolic interface of the A₃AR, distinct from the orthosteric agonist binding pocket located within the transmembrane helices. nih.gov In contrast, closely related analogues with small substituents (e.g., a 2-cyclopropyl group) were found to act as orthosteric antagonists, demonstrating that subtle structural changes can switch the binding mechanism from allosteric to orthosteric. nih.gov This highlights the scaffold's versatility in targeting different binding sites on a receptor.

Comparative Mechanistic Analysis with Related Chemical Entities and Analogues

The biological activity of the imidazo[4,5-c]pyridine scaffold can be compared with its isomer, imidazo[4,5-b]pyridine, and other related heterocyclic systems. Both scaffolds are recognized as potent kinase inhibitors, but the position of the nitrogen atom in the pyridine ring can influence selectivity and potency. nih.govnih.govnih.gov

Imidazo[4,5-c]pyridines vs. Imidazo[4,5-b]pyridines: Both isomers can form key hydrogen bond interactions with the hinge region of kinases. nih.govnih.gov However, the altered geometry and electron distribution resulting from the different nitrogen placement can change the optimal orientation of substituents and their interactions with solvent-exposed regions or adjacent pockets, leading to different kinase selectivity profiles. nih.gov For instance, certain imidazo[4,5-b]pyridines are potent dual FLT3/Aurora kinase inhibitors, while specific imidazo[4,5-c]pyridin-2-ones show strong activity against Src family kinases. nih.govnih.gov

Comparison with Purines: The structural analogy to purines is a key reason for the broad biological activity of imidazopyridines. nih.gov This mimicry allows them to interact with a wide range of biological targets that normally bind purines, such as kinases (which bind ATP, a purine (B94841) derivative) and adenosine receptors.

Allosteric vs. Orthosteric Analogues: Within the same chemical series, such as the 1H-imidazo[4,5-c]quinolin-4-amines, a clear mechanistic divergence is observed. Derivatives with large, bulky groups at the 2-position act as allosteric enhancers, while those with small substituents at the same position can function as orthosteric antagonists. nih.govnih.gov This demonstrates that the core scaffold can serve as a foundation for molecules with fundamentally different mechanisms of action, dictated by the nature of its substituents.

Preclinical Pharmacological and Biological Investigations of 4 Amino 1h,2h,3h Imidazo 4,5 C Pyridin 2 One

In Vivo Preclinical Efficacy Studies in Non-Human Models

Dose-Response Characterization in Preclinical Experimental Systems

No specific data is available on the dose-response relationships of 4-amino-1H,2H,3H-imidazo[4,5-c]pyridin-2-one in preclinical models.

Mechanistic Investigations of Selectivity and Off-Target Effects (Preclinical/In Vitro)

Information regarding the selectivity profile and off-target effects of this compound is not documented in the available literature. While related compounds have been profiled for selectivity against various kinases, this data is specific to the tested derivatives and cannot be extrapolated to the parent compound. nih.gov

Mechanisms of Resistance and Strategies to Overcome Resistance in Preclinical Models

There are no published studies investigating the mechanisms of acquired or intrinsic resistance to this compound in preclinical models, nor are there proposed strategies to mitigate such resistance.

Combination Studies with Other Preclinical Agents

Preclinical studies evaluating the synergistic, additive, or antagonistic effects of combining this compound with other therapeutic agents have not been reported. Research on related DNA-PK inhibitors from the imidazo[4,5-c]pyridin-2-one class has shown significant tumor growth inhibition when combined with radiation, but this is specific to those particular derivatives. researchgate.netacs.org

Computational and Theoretical Studies on 4 Amino 1h,2h,3h Imidazo 4,5 C Pyridin 2 One

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein.

Studies on derivatives of 4-amino-1H,2H,3H-imidazo[4,5-c]pyridin-2-one have utilized molecular docking to elucidate their binding modes within the active sites of various protein kinases. For instance, in a study of imidazo[4,5-c]pyridin-2-one derivatives as inhibitors of DNA-dependent protein kinase (DNA-PK), docking studies revealed key hydrogen bond interactions. These interactions often involve the backbone of the kinase, with some compounds inducing a "horseshoe" pose to form additional contacts.

Similarly, in the context of Src family kinases (SFKs), molecular dynamics simulations have been employed to analyze the binding patterns of active imidazo[4,5-c]pyridin-2-one derivatives within the ATP binding site. nih.gov For p38 MAP kinase inhibitors with an imidazo[4,5-b]pyridin-2-one scaffold, X-ray crystallography showed an infrequent flip of the peptide bond between Met109 and Gly110, a feature that was maintained in the design of new inhibitors to ensure hydrogen bond interactions with the flipped hinge backbone of the enzyme. nih.gov

A study on 6-anilino imidazo[4,5-c]pyridin-2-ones as selective DNA-PK inhibitors identified three key binding interactions with the mTOR crystal structure. The N-5 of the imidazoquinoline unit forms a hydrogen bond with Val2240, and the N-3 of the quinoline contacts Tyr2225. Additionally, the imidazoquinoline part shows extensive stacking with Trp2239. nih.gov

Molecular docking studies not only predict the binding pose but also estimate the binding affinity, often expressed as a docking score or binding energy. For a series of imidazo[1,2-a]pyrimidine Schiff base derivatives targeting the ACE2 receptor and spike protein of SARS-CoV-2, top-scoring compounds exhibited remarkable binding affinities of -9.1 and -7.3 kcal/mol, respectively.

In a study of pyridazinone derivatives, molecular docking was used for virtual screening against target proteins of pathogenic microorganisms. The results indicated good binding affinities, suggesting potential antibacterial activity. amazonaws.com The accuracy of docking predictions can be validated by re-docking a known ligand into the binding site and comparing the root-mean-square deviation (RMSD) between the predicted and crystallographic poses. For instance, a validation study resulted in an RMSD of 1.30 Å and a binding energy of -6.93 kcal/mol. mdpi.com

Derivative ClassTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interactions
Imidazo[1,2-a]pyrimidine Schiff basesACE2-9.1Not specified
Imidazo[1,2-a]pyrimidine Schiff basesSARS-CoV-2 Spike Protein-7.3Not specified
Pyridazinone derivativesPathogen proteinsGood binding affinitiesNot specified
4-(dimethylamino)pyridin-1-ium 2-methyl-4-oxo-pyrido[1,2-a]pyrimidine-3-carboxylateCarbonic anhydrase I-6.93Stable complexes with active residues

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

Several 3D-QSAR studies have been performed on derivatives of the imidazo[4,5-c]pyridine scaffold. For a series of tetrahydro-3H-imidazo[4,5-c]pyridine derivatives as VEGFR-2 kinase inhibitors, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) methods were employed. The CoMFA models were found to perform better, with a reliable model producing a cross-validated correlation coefficient (q²) of 0.635 and a coefficient of determination (r²) of 0.930. nih.gov

Another QSAR study on 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridines as angiotensin II receptor antagonists utilized Multiple Linear Regression (MLR) and Non-linear Regression (NLR) analysis. umich.edu For a set of imidazo[4,5-b]pyridine derivatives acting as Aurora kinase inhibitors, various QSAR methods including HQSAR, CoMFA, CoMSIA, and TopomerCoMFA were used to establish predictive models. The resulting models showed high cross-validation coefficients (q² values of 0.892, 0.866, 0.877, and 0.905, respectively), indicating good predictive ability. mdpi.com

QSAR ModelDerivative ClassTarget
CoMFATetrahydro-3H-imidazo[4,5-c]pyridinesVEGFR-2 kinase0.6350.930
HQSARImidazo[4,5-b]pyridinesAurora kinase0.8920.948
CoMFAImidazo[4,5-b]pyridinesAurora kinase0.8660.983
CoMSIAImidazo[4,5-b]pyridinesAurora kinase0.8770.995
TopomerCoMFAImidazo[4,5-b]pyridinesAurora kinase0.9050.971

QSAR models help in identifying the key structural features or descriptors that influence the biological activity of the compounds. The study on 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine derivatives suggested that substitutions at the R, R1, R2, and Ar positions with more electronegative and less bulky groups are favorable for antihypertensive activity. In the case of imidazo[4,5-b]pyridine-derived Aurora kinase inhibitors, the QSAR models provided insights that were used to design new compounds with potentially higher activity. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations can provide detailed information about the conformational changes of a ligand and its target protein upon binding, as well as the stability of the ligand-protein complex.

A study on imidazo[4,5-c]pyridin-2-one derivatives as inhibitors of Src family kinases (SFKs) utilized molecular dynamics simulations to analyze the binding mode of the most active compounds in the ATP binding site of these kinases. nih.gov This analysis helps in understanding the dynamic interactions and stability of the ligand within the active site, which is crucial for the rational design of more potent inhibitors. For newly designed Aurora kinase inhibitors based on the imidazo[4,5-b]pyridine scaffold, molecular dynamics simulations were carried out for 50 ns to study the dynamic states and stability of the protein-ligand complexes. mdpi.com

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Research Lead Optimization

In modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for optimizing lead candidates and reducing late-stage failures. In silico computational models provide a rapid and cost-effective means to predict these pharmacokinetic parameters before extensive synthesis and in vitro/in vivo testing. For derivatives of the this compound scaffold, these predictive studies are instrumental in refining molecular structures to enhance their drug-like qualities.

A key application of ADME prediction was demonstrated in the development of novel Src family kinase (SFK) inhibitors for glioblastoma, where a series of imidazo[4,5-c]pyridin-2-one derivatives were synthesized. nih.govnih.gov For the most active compounds in this series, in silico ADME predictions were employed to evaluate their potential as central nervous system (CNS) drugs. nih.govnih.gov The predictions indicated that the physicochemical properties of a lead compound, designated 1s, were consistent with the characteristics of CNS drugs, suggesting it may possess favorable CNS and blood-brain barrier permeability. nih.gov This is particularly significant as poor brain penetration is a major reason for the clinical trial failure of some kinase inhibitors. nih.gov

The prediction of ADME properties typically involves evaluating a range of physicochemical descriptors. Machine learning and other computational techniques are extensively used to develop models that interpret a compound's structural information to forecast its behavior in the body. mdpi.commdpi.com These models can predict properties such as gastrointestinal absorption, permeability, plasma protein binding, and metabolic stability. amazonaws.comsemanticscholar.org For the imidazo[4,5-c]pyridin-2-one scaffold, computational tools can guide chemists in modifying the core structure with different substituents to improve these ADME characteristics, thereby optimizing the molecule for potential therapeutic use. nih.gov

Table 1: Predicted ADME Properties for a Representative Imidazo[4,5-c]pyridin-2-one Derivative (Compound 1s)

Property Predicted Outcome Therapeutic Relevance
Physicochemical Properties Aligned with CNS drugs Suggests suitability for treating brain tumors like glioblastoma. nih.gov
CNS Permeability Favorable Indicates potential to cross the blood-brain barrier to reach its target. nih.gov
Bioavailability Predicted to be similar to established drugs Suggests the compound could be effectively absorbed and utilized by the body. amazonaws.com

| Toxicity | Predicted as non-toxic/inactive for carcinogenicity | Early assessment helps to prioritize compounds with a better safety profile. amazonaws.com |

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., HOMO-LUMO analysis, electrostatic potential mapping)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide profound insights into the electronic structure, stability, and reactivity of molecules like this compound. irjweb.comdoi.org These theoretical studies are essential for understanding the molecule's intrinsic properties, which in turn informs its potential biological activity and guides further chemical modification.

A central aspect of these calculations is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap suggests the molecule is more reactive. This analysis can prove the bioactivity of a molecule through intermolecular charge transfer. irjweb.com

Molecular Electrostatic Potential (MEP) mapping is another powerful tool derived from quantum chemical calculations. The MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how the molecule will interact with biological targets, such as the active site of an enzyme, through non-covalent interactions like hydrogen bonding and electrostatic attraction. irjweb.com For the imidazo[4,5-c]pyridin-2-one scaffold, MEP analysis can identify the key atoms involved in binding to a receptor, guiding the design of more potent and selective derivatives.

Table 2: Representative Quantum Chemical Descriptors and Their Significance

Descriptor Definition Significance for Reactivity and Drug Design
EHOMO Energy of the Highest Occupied Molecular Orbital Indicates electron-donating ability. Higher energy suggests a better electron donor. irjweb.com
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Indicates electron-accepting ability. Lower energy suggests a better electron acceptor. irjweb.com
HOMO-LUMO Gap (ΔE) The energy difference between ELUMO and EHOMO Correlates with chemical stability and reactivity. A large gap indicates high stability. irjweb.comnih.gov
Chemical Hardness A measure of resistance to change in electron distribution Molecules with high chemical hardness are generally less reactive. irjweb.com

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution on the molecule's surface | Identifies sites for electrophilic and nucleophilic attack, predicting intermolecular interactions. irjweb.com |

Virtual Screening and Library Design Based on this compound Scaffold

The this compound core represents a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. This makes it an excellent starting point for virtual screening and the design of compound libraries to discover new therapeutic agents. nih.govnih.gov Virtual screening involves computationally searching large databases of chemical compounds to identify molecules that are likely to bind to a specific drug target.

In a typical virtual screening campaign, the imidazo[4,5-c]pyridin-2-one scaffold can be used as a query in ligand-based similarity searches. nih.gov This process involves probing proprietary or commercial compound libraries to find molecules with similar structural or pharmacophoric features. griffith.edu.auresearchgate.net This approach allows for the rapid expansion of a hit chemotype, helping to build a robust structure-activity relationship (SAR) and identify novel, potent compounds. nih.gov An innovative, pre-competitive virtual screening collaboration demonstrated the power of this method by using an imidazo[1,2-a]pyridine (B132010) hit to probe five different pharmaceutical company libraries, successfully expanding the chemical series and improving its antiparasitic activity. nih.govgriffith.edu.au

Furthermore, the scaffold can be used in structure-based drug design. For instance, the imidazo[4,5-c]pyridin-2-one core was specifically designed as a novel hinge-binding moiety for Src family kinases (SFKs), which are targets for glioblastoma. nih.gov By understanding the binding mode of known inhibitors within the ATP pocket of the kinase, researchers designed a new series of derivatives based on this scaffold. nih.govnih.gov Subsequent molecular dynamics simulations can then be used to analyze the binding patterns of the most active designed compounds, confirming their interaction with key residues in the target's active site. nih.govnih.gov This integrated approach of scaffold-based design and virtual screening is a powerful strategy for accelerating the hit-to-lead optimization process in drug discovery. nih.gov

Metabolic Transformations and Preclinical Pharmacokinetic Properties of 4 Amino 1h,2h,3h Imidazo 4,5 C Pyridin 2 One

In Vitro Metabolic Stability and Metabolite Identification

Detailed studies on the in vitro metabolic fate of 4-amino-1H,2H,3H-imidazo[4,5-c]pyridin-2-one are not described in the available literature. Information regarding its stability in the presence of liver microsomes, the specific enzymes responsible for its breakdown, and the identity of its resulting metabolites is currently unavailable.

Hepatic Microsomal Stability Studies

No data from in vitro studies using human or animal liver microsomes to determine the metabolic stability of this compound have been published. Such studies are crucial for predicting a compound's intrinsic clearance and subsequent in vivo half-life.

Cytochrome P450 (CYP) Isoform Involvement in Metabolism

There is no information available to identify which specific Cytochrome P450 (CYP) isoforms are involved in the metabolism of this compound. Reaction phenotyping studies, which would pinpoint the contribution of major CYPs (e.g., CYP3A4, CYP2D6, CYP2C9), have not been reported.

Preclinical Pharmacokinetic Profiling in Non-Human Models

A preclinical pharmacokinetic profile for this compound in any non-human model has not been published. This includes fundamental properties related to its absorption, distribution, and binding characteristics within a biological system.

Absorption and Permeability Studies (e.g., Caco-2, PAMPA)

There are no published results from in vitro permeability assays such as the Caco-2 cell monolayer or Parallel Artificial Membrane Permeability Assay (PAMPA) for this compound. These assays are standard methods for predicting a drug's potential for oral absorption. While studies on related 1H-imidazo[4,5-c]quinolin-4-amine derivatives have indicated low Caco-2 permeability, this data is not applicable to the specific compound .

Plasma Protein Binding and Tissue Distribution in Preclinical Models

Information regarding the extent to which this compound binds to plasma proteins (such as albumin) in preclinical models is not available. Furthermore, no studies detailing its distribution into various tissues have been reported.

Excretion Pathways in Preclinical Models

Information regarding the excretion pathways of this compound in preclinical models is not available in the reviewed literature. Studies detailing the routes and extent of its elimination (e.g., renal, fecal) in animal models have not been publicly reported.

Drug-Drug Interaction Potential (Preclinical/Mechanistic)

There is no available preclinical or mechanistic data on the drug-drug interaction potential of this compound. Research investigating its potential to inhibit or induce metabolic enzymes, such as cytochrome P450 isoforms, or to act as a substrate or inhibitor of drug transporters, has not been identified in the public scientific record.

Future Research Directions and Unanswered Questions Regarding 4 Amino 1h,2h,3h Imidazo 4,5 C Pyridin 2 One

Emerging Methodologies for Comprehensive Preclinical Biological Characterization

The preclinical evaluation of 4-amino-1H,2H,3H-imidazo[4,5-c]pyridin-2-one and its derivatives necessitates the adoption of advanced methodologies to generate more predictive data for clinical success. Traditional 2D cell culture models are often insufficient to replicate the complex tumor microenvironment. Future characterization should leverage more sophisticated models, such as:

3D Organoid and Spheroid Cultures: These models better mimic the cellular heterogeneity, cell-cell interactions, and nutrient gradients of solid tumors, offering a more accurate assessment of compound efficacy, particularly for cancers like glioblastoma where derivatives have shown activity against Src family kinases. nih.gov

Patient-Derived Xenografts (PDXs): PDX models, where tumor tissue from a patient is implanted into immunodeficient mice, maintain the genomic integrity and heterogeneity of the original tumor. Evaluating imidazo[4,5-c]pyridin-2-one derivatives in PDX models relevant to their targets (e.g., colorectal or head and neck cancers for DNA-PK inhibitors) can provide crucial insights into in vivo efficacy and potential biomarkers of response. nih.gov

Advanced ADME-Tox Profiling: A favorable preclinical pharmacological profile is critical for development. nih.gov Early and comprehensive in vitro and in vivo ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are essential. This includes assessing metabolic stability, identifying potential metabolites, and evaluating off-target toxicities using high-throughput screening and computational modeling.

Potential for Novel Applications in Mechanistic Biological Research

The specificity of certain imidazo[4,5-c]pyridin-2-one derivatives makes them excellent candidates for use as chemical probes to dissect complex biological pathways.

Dissecting Kinase Signaling Pathways: Potent and selective inhibitors of kinases like DNA-dependent protein kinase (DNA-PK) and Src family kinases (SFKs) have been developed from this scaffold. nih.govnih.gov These compounds can be used to elucidate the specific roles of these kinases in processes such as DNA double-strand break repair and oncogenic signaling. nih.govnih.gov By inhibiting a specific kinase with high precision, researchers can study the downstream consequences on cellular function, helping to validate these enzymes as drug targets.

Exploring Purine-Binding Proteins: Given the structural analogy of the imidazopyridine system to purines, this class of compounds may interact with a broader range of biological targets than currently known. nih.gov Screening campaigns against other purine-binding proteins, such as other kinases, polymerases, or metabolic enzymes, could uncover entirely new mechanisms of action and therapeutic applications.

Integration of Multi-Omics Data for Deeper Understanding of Compound Activity

A holistic understanding of the cellular response to this compound can be achieved by integrating various high-throughput "omics" technologies. elifesciences.orgnih.gov This systems biology approach can reveal the mechanism of action, identify biomarkers for sensitivity or resistance, and uncover potential off-target effects. mdpi.comspringernature.com

Transcriptomics (RNA-seq): Can identify genes whose expression is significantly altered upon compound treatment, revealing the downstream pathways affected by the primary target. For example, inhibiting DNA-PK should lead to changes in the expression of genes involved in DNA repair and cell cycle control. nih.gov

Proteomics: Techniques like Proteome Integral Solubility Alteration (PISA) can be used to identify direct intracellular targets of the compound and assess target engagement in a cellular context. elifesciences.org This can confirm binding to the intended kinase and simultaneously screen for unanticipated off-target interactions.

Metabolomics: Provides a snapshot of the metabolic changes within a cell following compound exposure. This can be particularly insightful for understanding the effects on cancer cell metabolism, which is often reprogrammed to support rapid proliferation.

By combining these datasets, researchers can construct a comprehensive network model of the compound's activity, bridging the gap from genotype to phenotype. nih.gov

Challenges and Opportunities in Target Validation and Preclinical Lead Progression

While promising, the progression of imidazo[4,5-c]pyridin-2-one derivatives from hits to clinical candidates faces several hurdles.

Challenge: Blood-Brain Barrier (BBB) Penetration: For central nervous system (CNS) indications like glioblastoma, the inability of small molecules to cross the BBB is a major cause of clinical trial failure. nih.gov Future medicinal chemistry efforts must focus on optimizing the physicochemical properties of these compounds to enhance CNS penetration without sacrificing potency.

Opportunity: High Selectivity: The development of highly selective inhibitors presents a significant opportunity. A derivative has already been identified with excellent selectivity for DNA-PK over related kinases. nih.gov This selectivity is crucial for minimizing off-target effects and associated toxicities, thereby improving the therapeutic window. Further structure-activity relationship (SAR) studies can refine this selectivity even more.

Challenge: Target Identification: For derivatives with an unknown mechanism of action, identifying the specific biological target is a critical step. Modern approaches combining computational prediction with experimental validation are needed. Network pharmacology can be used to predict potential targets, which can then be validated through biochemical and cellular assays. mdpi.com

Opportunity: Combination Therapies: Kinase inhibitors often show synergistic effects when combined with other treatments. Imidazo[4,5-c]pyridin-2-one-based DNA-PK inhibitors have already demonstrated potent radiosensitizing effects in tumor models. nih.gov Exploring combinations with chemotherapy, immunotherapy, or other targeted agents could significantly enhance their therapeutic potential.

Identification of Research Gaps and Future Experimental Avenues for the Compound Class

To fully exploit the potential of the this compound scaffold, future research should address several existing gaps.

Broaden the Scope of Biological Screening: While activity against kinases is established, the full biological potential of this compound class is likely untapped. Screening against diverse target classes, particularly other ATP-binding proteins and purine-dependent enzymes, is a high-priority research avenue.

Systematic SAR Exploration: A comprehensive understanding of the structure-activity relationships for various targets is still lacking. Systematic modification of the core structure and its substituents is needed to build robust SAR models that can guide the design of next-generation compounds with improved potency, selectivity, and drug-like properties.

In Vivo Efficacy and Toxicology: There is a need for more extensive in vivo testing of lead compounds. Future experiments should focus on evaluating efficacy in relevant animal models of disease, alongside thorough toxicological studies to establish a clear safety profile before any potential clinical development.

Biomarker Discovery: Identifying biomarkers that predict which patient populations are most likely to respond to these compounds is crucial for clinical success. Integrated multi-omics analysis of preclinical models can help in discovering and validating these predictive biomarkers.

Table 1: Known Targets for Imidazo[4,5-c]pyridin-2-one Derivatives This table is interactive. You can sort and filter the data.

Compound Class Target(s) Therapeutic Application Reference
6-Anilino Imidazo[4,5-c]pyridin-2-ones DNA-dependent Protein Kinase (DNA-PK) Radiosensitizers for Cancer nih.gov
Imidazo[4,5-c]pyridin-2-one Derivatives Src family kinases (Src, Fyn) Glioblastoma nih.gov

Q & A

Q. What are the established synthetic routes for 4-amino-1H,2H,3H-imidazo[4,5-c]pyridin-2-one?

  • Methodological Answer : The compound is synthesized via cyclization of precursors under controlled conditions. A common approach involves reacting pyridine derivatives (e.g., pyridin-4-ol) with amines or nitration intermediates, followed by chlorination and reduction steps . For example, describes the rearrangement of ethyl 2-(3-amino-4-pyridinyl)hydrazinecarboxylate hydrochloride under acidic conditions to yield the imidazo[4,5-c]pyridin-2-one core. Key reagents include phase-transfer catalysts (e.g., tetrabutylammonium bromide) and solvents like dimethylformamide (DMF), with potassium carbonate as a base .

Q. How is the structural integrity of this compound confirmed in crystallographic studies?

  • Methodological Answer : X-ray crystallography using programs like SHELXL (part of the SHELX suite) is standard for refining crystal structures. SHELXL handles high-resolution data and twinned crystals, enabling precise determination of bond lengths, angles, and hydrogen-bonding networks . For example, highlights its use in small-molecule refinement, ensuring accurate validation of the bicyclic imidazo-pyridine core.

Q. What biological activities are associated with this compound?

  • Methodological Answer : Biological screening reveals diverse activities:
Activity Target Observed Effect
Kinase InhibitionBruton Tyrosine KinaseSuppression of intracellular signaling pathways
AnticancerGlioblastoma cellsDose-dependent apoptosis induction
Studies emphasize dose-response assays and comparative analysis with structurally related compounds (e.g., tolebrutinib derivatives) .

Advanced Research Questions

Q. How do structural modifications influence the compound’s pharmacological profile?

  • Methodological Answer : Structure-activity relationship (SAR) studies are critical. For instance:
  • Substitution at Position 3 : Addition of a 4-phenoxyphenyl group (as in tolebrutinib) enhances kinase inhibition by optimizing hydrophobic interactions .
  • Amino Group at Position 4 : Critical for hydrogen bonding with active-site residues in kinases .
    Computational docking and free-energy perturbation (FEP) calculations can predict binding affinities of derivatives .

Q. What computational strategies are employed to predict reactivity and electronic properties?

  • Methodological Answer : Density Functional Theory (DFT) studies analyze frontier molecular orbitals (HOMO/LUMO), charge distribution, and vibrational spectra. For example:
  • Reactivity : Electron-deficient pyridine rings in the core facilitate nucleophilic substitution at position 7 .
  • Solvent Effects : Polar solvents stabilize zwitterionic intermediates during cyclization .
    Tools like Gaussian or ORCA are used with B3LYP/6-31G(d) basis sets for accuracy .

Q. How can contradictions in biological assay data be resolved?

  • Methodological Answer : Contradictions often arise from assay variability. Mitigation strategies include:
  • Standardized Protocols : Consistent cell lines (e.g., U87MG glioblastoma) and ATP concentrations in kinase assays .
  • Orthogonal Validation : Cross-verify cytotoxicity results with apoptosis markers (e.g., caspase-3 activation) .
  • Meta-Analysis : Compare datasets across studies, accounting for differences in IC50 determination methods .

Q. What challenges arise in crystallographic refinement of imidazo[4,5-c]pyridin-2-one derivatives?

  • Methodological Answer : Challenges include:
  • Disorder in Flexible Groups : The amino group at position 4 may exhibit rotational disorder, requiring TLS (Translation-Libration-Screw) refinement in SHELXL .
  • Twinned Crystals : Use the TWIN/BASF commands in SHELXL to deconvolute overlapping reflections .
    High-resolution data (≤1.0 Å) and low-temperature (100 K) data collection improve model accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.